1-phenyl-1-pentanone semicarbazone
Description
1-Phenyl-1-pentanone semicarbazone is a derivative of the ketone 1-phenyl-1-pentanone (phenylvalerophenone, CAS 1009-14-9), formed via condensation with semicarbazide. The parent ketone is widely used as an intermediate in organic synthesis and pharmaceutical research . Semicarbazones, in general, are characterized by their hydrazinecarboxamide moiety and are utilized in medicinal chemistry, organometallics, and materials science due to their structural versatility and bioactivity .
Properties
IUPAC Name |
[(E)-1-phenylpentylideneamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-3-9-11(14-15-12(13)16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H3,13,15,16)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKOWEYCFSBENW-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NNC(=O)N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C(=N\NC(=O)N)/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3030-96-4 | |
| Record name | NSC115638 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PENTANOPHENONE SEMICARBAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
1-Phenyl-1-pentanone semicarbazone can be synthesized through a one-pot reaction involving 1-phenyl-1-pentanone, hydrazine hydrate, and phenylisocyanate in methanol. The reaction typically proceeds under mild conditions and yields the desired semicarbazone derivative . The process involves the formation of a hydrazone intermediate, which subsequently reacts with phenylisocyanate to form the semicarbazone.
Chemical Reactions Analysis
1-Phenyl-1-pentanone semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the semicarbazone back to the parent ketone or to corresponding amines.
Substitution: The semicarbazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
1-Phenyl-1-pentanone semicarbazone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Semicarbazone derivatives are explored for their potential therapeutic applications, including anticonvulsant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-phenyl-1-pentanone semicarbazone involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with specific enzymes or receptors, inhibiting their activity. For example, it may inhibit the action of histamine H1 receptors or enzymes like carbonyl reductase, leading to its biological effects .
Comparison with Similar Compounds
Physical and Chemical Properties
Semicarbazones exhibit distinct physical properties based on their parent carbonyl compounds. Key comparisons include melting points (m.p.), solubility, and spectral characteristics:
Notes:
- The absence of reported data for this compound underscores the need for targeted studies.
- Structural analogs like (E)-1-phenylethanone semicarbazone exhibit well-defined crystallographic data, suggesting similar stability for 1-phenyl-1-pentanone derivatives .
Antitrypanosomal Activity
- Citral 4-phenylthiosemicarbazone: Non-toxic (LD₅₀ >2000 mg/kg) and effective in reducing parasite load in murine models .
Antimicrobial Potential
- Hydroxy thiosemicarbazones : Derivatives with aromatic systems show antibacterial activity against Mycobacterium tuberculosis (MIC ~6.25 µg/mL) .
Toxicity Profiles
- Aldophosphamide semicarbazone : A metabolite of cyclophosphamide, linked to alkylating activity in metabolic pathways .
- Benzaldehyde semicarbazone : Classified as hazardous (GHS Category 4-1-II), requiring strict handling protocols .
Comparison Insights:
- Toxicity may vary; citral semicarbazone’s low toxicity contrasts with benzaldehyde derivatives’ hazards .
Environmental and Industrial Relevance
- Environmental Impact : Semicarbazones like aldophosphamide derivatives are implicated in pharmaceutical metabolism, but low-concentration ecological effects are understudied .
- Industrial Use : Semicarbazones serve as stabilizers (e.g., aldophosphamide semicarbazone in cyclophosphamide synthesis) and analytical standards .
Q & A
Basic: What are the standard synthetic protocols for preparing 1-phenyl-1-pentanone semicarbazone?
Answer:
The synthesis involves a condensation reaction between 1-phenyl-1-pentanone (a ketone) and semicarbazide hydrochloride. The reaction is typically acid-catalyzed and conducted in a mixture of ethanol and water. Sodium acetate is added to buffer the solution, ensuring optimal pH (~3.5–5.5) for nucleophilic attack by semicarbazide on the carbonyl carbon . Crystallization is achieved by cooling the reaction mixture, yielding the semicarbazone derivative. Purity is confirmed via melting point determination and spectroscopic techniques (¹H/¹³C NMR, IR) .
Basic: How is the structural conformation of semicarbazones validated experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the (E)-configuration of the imine bond and planar geometry of the semicarbazone moiety. For example, SC-XRD analysis of analogous compounds (e.g., (E)-1-phenylethanone semicarbazone) reveals dihedral angles between the aromatic ring and semicarbazone group (~29.4°) and intermolecular hydrogen bonding (N–H⋯O, O–H⋯O) stabilizing the crystal lattice . DFT calculations (B3LYP/6-311++G(d,p)) further validate bond lengths and angles, with deviations <0.03 Å between experimental and theoretical geometries .
Basic: What biological activities are commonly associated with semicarbazone derivatives?
Answer:
Semicarbazones exhibit broad bioactivity, including:
- Antifungal activity : MIC values against Candida albicans as low as 0.156 μmol/mL, outperforming fluconazole in some cases .
- Anticonvulsant activity : Protection indices (TD₅₀/ED₅₀) >100 in rat MES models, with structural analogs showing higher efficacy than clinical standards .
- Antimicrobial activity : MIC ranges of 12.5–50 μg/mL against Mycobacterium tuberculosis and Gram-positive bacteria .
Activity depends on substituents (e.g., electron-withdrawing groups like -NO₂ enhance potency) and metal coordination (e.g., Zn(II) complexes show improved antifungal profiles) .
Advanced: How can pharmacophore modifications optimize the bioactivity of semicarbazones?
Answer:
Key strategies include:
- Substituent incorporation : Introducing -Cl, -NO₂, or -F at the phenyl ring (Position A) enhances electronic effects and binding to target proteins .
- Linker insertion : Adding -CH₂- between the semicarbazone NH and aromatic system (Position B) improves conformational flexibility and membrane permeability .
- Metal coordination : Complexation with transition metals (e.g., Zn(II), Co(III)) alters charge distribution and redox activity, enhancing antifungal/antitumor efficacy .
Computational docking (e.g., Glide SP/XP) identifies optimal substituent placements by simulating ligand-protein interactions, as demonstrated for OGA inhibitors .
Advanced: How can contradictions in biological data (e.g., variable MIC values) be resolved?
Answer:
Discrepancies arise from:
- Metal ion effects : Antifungal MICs for free semicarbazones vs. metal complexes (e.g., Zn(II) reduces MIC from 25 μM to 6.25 μM) due to enhanced membrane penetration .
- Solvent polarity : Anion formation in basic media (e.g., NaOMe/EtOH) alters reactivity, as seen in hydantoin synthesis yields (60–74% variance between acetone and benzaldehyde derivatives) .
- Crystal packing : Hydrogen-bonding networks (e.g., methanol-mediated O–H⋯O interactions) influence solubility and bioavailability .
Systematic studies comparing free ligands vs. metal complexes, solvent conditions, and polymorphic forms are critical for data reconciliation .
Advanced: What computational methods are used to design semicarbazone-based inhibitors?
Answer:
- QM/MM-PBSA : Predicts binding free energies for OGA inhibitors, identifying critical interactions (e.g., hydrogen bonds with Asp285/Asn313) .
- NBO/NPA analysis : Quantifies intramolecular charge transfer (ICT) stabilizing semicarbazone conformers via C–H⋯N hydrogen bonds .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., O⋯H, N⋯H) in crystalline phases to guide solubility optimization .
DFT-optimized geometries (B3LYP/6-311++G(d,p)) correlate with SC-XRD data (R² = 0.97), validating theoretical models .
Advanced: How do semicarbazones function in catalytic applications (e.g., C–C coupling)?
Answer:
Palladium-semicarbazone complexes (e.g., [Pd(PPh₃)₂(ONO-NR₂)Cl]) catalyze Suzuki and Heck reactions via:
- Tridentate coordination : ONN or ONO binding modes activate Pd centers for oxidative addition with aryl halides .
- Heterodinuclear systems : Pd–Ru complexes enhance catalytic efficiency (TOF >10³ h⁻¹) by facilitating electron transfer at Ru sites .
Cyclic voltammetry confirms ligand-centered redox activity (E₁/₂ = 0.52–0.97 V vs. SCE), critical for catalytic cycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
